molecular formula C5H10ClN B2456867 5-Azaspiro[2.3]hexane hydrochloride CAS No. 1536169-63-7

5-Azaspiro[2.3]hexane hydrochloride

Cat. No.: B2456867
CAS No.: 1536169-63-7
M. Wt: 119.59
InChI Key: HETOHROBGANLFH-UHFFFAOYSA-N
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Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Azaspiro[2.3]hexane hydrochloride . These factors could include pH, temperature, and the presence of other molecules in the environment. Understanding these influences can help optimize the use of this compound in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.3]hexane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic precursor with hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at room temperature, with the addition of coupling reagents like HATU to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.3]hexane hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or aldehydes, while reduction can produce spirocyclic amines .

Scientific Research Applications

5-Azaspiro[2.3]hexane hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-Azaspiro[2.3]hexane oxalic acid
  • 1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate
  • Spiro[2.3]hexan-1-amine hydrochloride
  • tert-Butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
  • 5-(Benzyloxy)carbonyl-5-azaspiro[2.3]hexane-1-carboxylic acid
  • {1,1-Difluorospiro[2.3]hexan-5-yl}methanamine hydrochloride
  • 1-Oxa-5-azaspiro[2.3]hexane-5-carboxylic acid phenylmethyl ester

Uniqueness

5-Azaspiro[2.3]hexane hydrochloride is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This makes it a valuable building block in the synthesis of various compounds and materials, offering advantages in terms of stability, reactivity, and versatility compared to other similar compounds .

Properties

IUPAC Name

5-azaspiro[2.3]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N.ClH/c1-2-5(1)3-6-4-5;/h6H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETOHROBGANLFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1536169-63-7
Record name 5-azaspiro[2.3]hexane hydrochloride
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